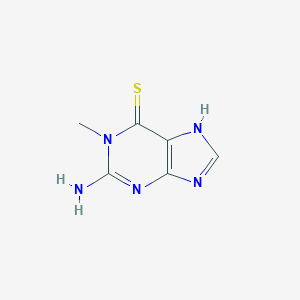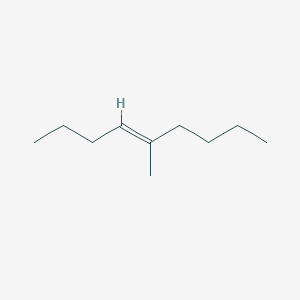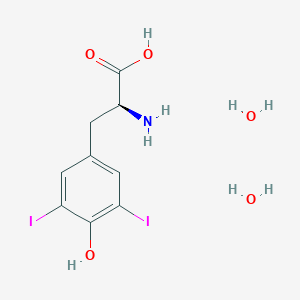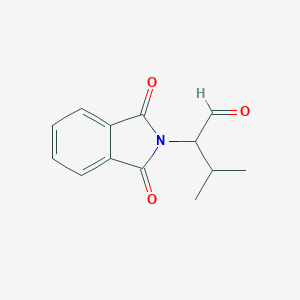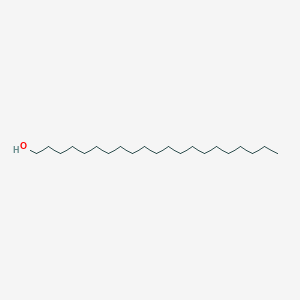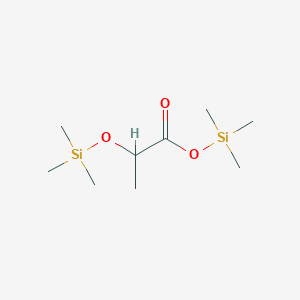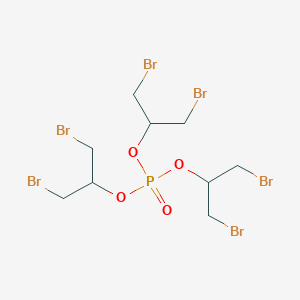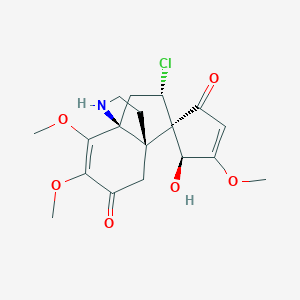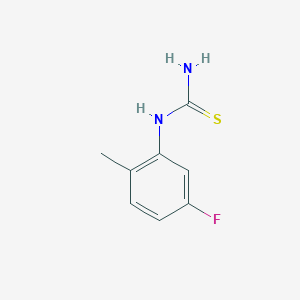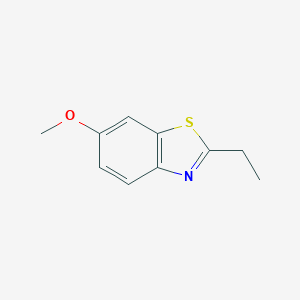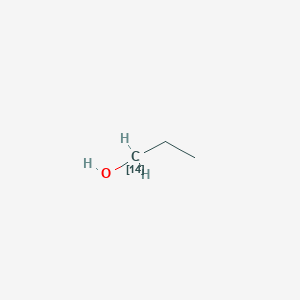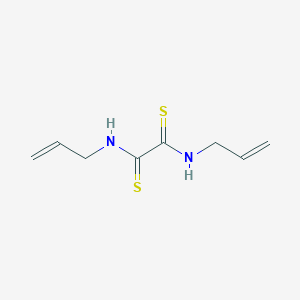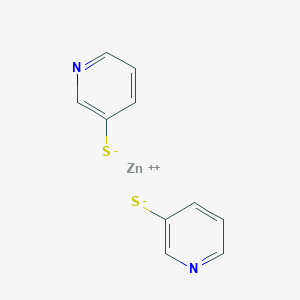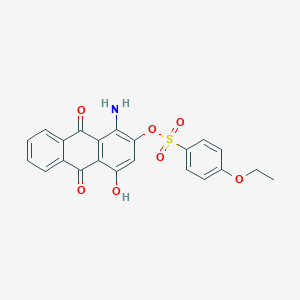
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-ethoxybenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-ethoxybenzenesulphonate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ADOTA and has a molecular weight of 557.62 g/mol. ADOTA is a derivative of anthracene, and it has a variety of chemical and physical properties that make it useful in different applications.
Mechanism Of Action
ADOTA works by emitting fluorescence when excited by light. The mechanism of fluorescence emission involves the excitation of electrons to higher energy levels, followed by the release of energy in the form of light. This mechanism makes ADOTA useful in fluorescence microscopy and imaging.
Biochemical And Physiological Effects
ADOTA has been shown to have low toxicity and minimal effects on biological systems. It has been used in various biological assays, including enzyme activity assays, cell viability assays, and protein binding assays. ADOTA has also been used to study the uptake and distribution of drugs in living cells and tissues.
Advantages And Limitations For Lab Experiments
ADOTA has several advantages for use in laboratory experiments. It is stable, easy to synthesize, and has fluorescent properties that make it useful for imaging and microscopy. However, ADOTA has limitations, including its limited solubility in water, which can affect its use in biological systems.
Future Directions
There are several future directions for research on ADOTA. One direction is to develop new derivatives of ADOTA with improved solubility and fluorescence properties. Another direction is to study the use of ADOTA in drug delivery systems and targeted therapies. Additionally, ADOTA could be used in the development of biosensors for detecting biomolecules and monitoring biological processes. Overall, ADOTA has great potential for use in various scientific research applications.
Synthesis Methods
The synthesis of ADOTA involves the reaction of 4-ethoxybenzenesulfonyl chloride with anthracene-9,10-dione in the presence of sodium hydride. The resulting product is then treated with sodium hydroxide to obtain ADOTA. This synthesis method is efficient and yields high-quality ADOTA.
Scientific Research Applications
ADOTA has been widely used in scientific research due to its fluorescent properties. It is commonly used as a fluorescent probe for studying biological systems, including living cells and tissues. ADOTA has been used to study the distribution and metabolism of drugs in cells and tissues, as well as to monitor enzymatic activity.
properties
CAS RN |
16517-80-9 |
|---|---|
Product Name |
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-ethoxybenzenesulphonate |
Molecular Formula |
C22H17NO7S |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C22H17NO7S/c1-2-29-12-7-9-13(10-8-12)31(27,28)30-17-11-16(24)18-19(20(17)23)22(26)15-6-4-3-5-14(15)21(18)25/h3-11,24H,2,23H2,1H3 |
InChI Key |
JNVVHAUTUNBSEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Other CAS RN |
16517-80-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



